molecular formula C21H27NO5S B2859514 6-methyl-4-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one CAS No. 1798640-42-2

6-methyl-4-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Cat. No.: B2859514
CAS No.: 1798640-42-2
M. Wt: 405.51
InChI Key: YNRCDLJKBDYWNG-UHFFFAOYSA-N
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Description

6-methyl-4-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C21H27NO5S and its molecular weight is 405.51. The purity is usually 95%.
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Scientific Research Applications

Chlorosulfonation and Pesticide Potential

  • Study 1: Cremlyn and Saunders (1993) investigated the chlorosulfonation of 9-aryl 3,3,6,6-tetramethyloctahydroxanthendiones, which led to the production of sulfonyl chlorides. These compounds were further converted into sulfonamides, hydrazides, and hydrazones for potential use as pesticides (Cremlyn & Saunders, 1993).

Synthesis of Aza-C-Linked Disaccharide Derivatives

  • Study 2: Kennedy, Nelson, and Perry (2005) described the synthesis of polyhydroxylated piperidines, which are inhibitors of glycosidases and glycosyltransferases. They developed a method for the diastereoselective dihydroxylation of stereoisomeric tetrahydro-pyridin-3-ols, leading to aza-C-linked disaccharide analogues (Kennedy, Nelson, & Perry, 2005).

Antimicrobial Activity of Heterocyclic Compounds

  • Study 3: El‐Emary, Al-muaikel, and Moustafa (2002) explored the synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, demonstrating their antimicrobial activity (El‐Emary, Al-muaikel, & Moustafa, 2002).

Liquid Crystalline Compounds Research

  • Study 4: Karamysheva, Roitman, Torgova, and Kovshev (1981) synthesized new liquid crystalline compounds containing saturated six-membered heterocycles like piperidine. These compounds, with terminal sulfoxide and sulfone groups, displayed unique smectic properties (Karamysheva, Roitman, Torgova, & Kovshev, 1981).

Synthesis of Functionalized 2-Piperidones

  • Study 5: Jao, Slifer, Lalancette, and Hall (1996) reported the synthesis of functionalized 2-piperidones through addition-rearrangement reactions with arylsulfonyl isocyanates, yielding compounds like 3-formyl- and 3-acetyl-6-methoxy-3-methyl-1-(arylsulfonyl)-2-piperidones (Jao, Slifer, Lalancette, & Hall, 1996).

Novel Heterocyclic Compounds Synthesis

  • Study 6: Azab, Youssef, and El-Bordany (2013) focused on creating new heterocyclic compounds containing a sulfonamido moiety, aimed at developing antibacterial agents. They synthesized various derivatives showing high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).

Properties

IUPAC Name

6-methyl-4-[1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidin-4-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5S/c1-13-10-14(2)17(5)21(16(13)4)28(24,25)22-8-6-18(7-9-22)27-19-11-15(3)26-20(23)12-19/h10-12,18H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRCDLJKBDYWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)OC3=CC(=O)OC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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